molecular formula C27H20N2O2 B12914017 2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one CAS No. 651726-70-4

2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one

Cat. No.: B12914017
CAS No.: 651726-70-4
M. Wt: 404.5 g/mol
InChI Key: BZKAJGXDMTVODQ-UHFFFAOYSA-N
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Description

2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group, a phenyl group, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The phenyl group is then added via a Friedel-Crafts acylation reaction. Finally, the pyrimidinone ring is formed through a cyclization reaction involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the pyrimidinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

651726-70-4

Molecular Formula

C27H20N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

4-phenyl-2-(6-phenylmethoxynaphthalen-2-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C27H20N2O2/c30-26-17-25(20-9-5-2-6-10-20)28-27(29-26)23-12-11-22-16-24(14-13-21(22)15-23)31-18-19-7-3-1-4-8-19/h1-17H,18H2,(H,28,29,30)

InChI Key

BZKAJGXDMTVODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C4=NC(=CC(=O)N4)C5=CC=CC=C5

Origin of Product

United States

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